molecular formula C24H25N5 B11327961 4-(4-ethylpiperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-ethylpiperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11327961
M. Wt: 383.5 g/mol
InChI Key: KDEVQWYNGHZJSL-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with phenyl groups at positions 5 and 7, and an ethylpiperazine moiety at position 4.

Preparation Methods

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with an appropriate diketone can lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system.

    Introduction of phenyl groups: The phenyl groups at positions 5 and 7 can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using phenylboronic acid or phenylstannane as reagents.

    Attachment of the ethylpiperazine moiety: The final step involves the nucleophilic substitution reaction where the ethylpiperazine group is introduced at position 4 of the pyrrolo[2,3-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpiperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE has several scientific research applications, including:

Comparison with Similar Compounds

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE lies in its specific structural features and its potential as a multi-targeted kinase inhibitor with enhanced potency .

Properties

Molecular Formula

C24H25N5

Molecular Weight

383.5 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H25N5/c1-2-27-13-15-28(16-14-27)23-22-21(19-9-5-3-6-10-19)17-29(24(22)26-18-25-23)20-11-7-4-8-12-20/h3-12,17-18H,2,13-16H2,1H3

InChI Key

KDEVQWYNGHZJSL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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